7-Methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine is a novel compound recognized for its potential in biomedical research, particularly as a phosphatidylinositol-3-kinase (PI3K) inhibitor. This compound is classified under the category of imidazoquinazolines, which are significant in medicinal chemistry due to their diverse biological activities.
The compound has been detailed in various patents and scientific literature, highlighting its synthesis methods and biological applications. Notably, patents such as WO2017153220A1 and CA2832120C provide insights into its chemical structure and therapeutic uses, particularly in treating hyper-proliferative diseases like cancer .
7-Methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine belongs to the class of small molecule inhibitors targeting the PI3K pathway, which is crucial in cell growth and survival. This classification positions it as a candidate for cancer therapeutics and other diseases linked to aberrant PI3K signaling.
The synthesis of 7-Methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine involves several key steps:
The synthesis typically requires controlled conditions to ensure high yields and purity. Techniques such as chromatography may be employed for purification at various stages.
The molecular structure of 7-Methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine can be represented as follows:
This structure features a methoxy group at position 7, a morpholine ring at position 8 connected via a propoxy linker, and an amine group at position 5 of the quinazoline core.
The compound's molecular weight is approximately 318.39 g/mol. Its structural characteristics contribute to its biological activity and solubility properties.
The compound undergoes various chemical reactions typical for heterocyclic compounds:
Reactions are generally conducted under inert atmospheres to prevent oxidation or hydrolysis of sensitive functional groups. Analytical techniques such as NMR and mass spectrometry are used to confirm product formation.
The mechanism of action for 7-Methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine primarily involves the inhibition of the PI3K pathway. By binding to the catalytic subunit of PI3K, it disrupts downstream signaling cascades that promote cell proliferation and survival.
Studies indicate that this compound exhibits significant inhibitory activity against various PI3K isoforms, making it a promising candidate for cancer treatment .
The compound is typically presented as a solid with varying solubility depending on the solvent used. It is stable under standard laboratory conditions but may require specific storage conditions to maintain integrity.
Key chemical properties include:
Relevant data on its stability and reactivity can be found in detailed chemical databases and literature sources.
7-Methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine has significant applications in:
This synthetic heterocyclic compound represents a structurally advanced chemotype within the imidazoquinazoline family, engineered specifically for targeted cancer therapy. Characterized by its fused polycyclic system and strategic substituents, it serves dual roles as a potent biological entity and a critical synthetic intermediate for clinically significant kinase inhibitors. Its design exemplifies rational structure-based drug discovery aimed at modulating dysregulated intracellular signaling pathways in malignancies [3] [6].
The compound features a tetracyclic 2,3-dihydroimidazo[1,2-c]quinazoline core, a nitrogen-rich scaffold optimized for binding to ATP pockets of kinase targets. Key structural elements include:
Table 1: Core Structural Features and Their Functional Roles
Structural Element | Position | Function in Molecular Recognition |
---|---|---|
2,3-Dihydroimidazo[1,2-c]quinazoline | Core | Provides planar binding surface & kinase affinity |
Primary amine | C5 | H-bonding & derivatization site |
3-(Morpholin-4-yl)propoxy chain | C8 | Solubility enhancement & allosteric interaction |
Methoxy group | C7 | Electronic modulation & metabolic stabilization |
The molecular formula (C₁₈H₂₅N₅O₃) and weight (359.4 g/mol) reflect a mid-sized kinase inhibitor scaffold with balanced lipophilicity and polarity [3] [5].
The compound emerged from systematic structure-activity relationship (SAR) studies targeting phosphoinositide 3-kinase (PI3K) isoforms, particularly p110α and δ. Historical milestones include:
This scaffold's evolution exemplifies "privileged structure" refinement, where conservative modifications yield significant gains in biochemical and pharmacological profiles.
As a precursor to clinical PI3K inhibitors, this compound enables selective interference with oncogenic signaling cascades:
Table 2: Key Derivatives and Their Therapeutic Applications
Derivative/Modification Site | Therapeutic Agent | Oncological Indication | Development Status |
---|---|---|---|
C5-Pyrimidine-5-carboxamide | Copanlisib | Follicular lymphoma, PIK3CA-mutated solid tumors | FDA-approved (2017) |
C5-Pyrimidine-5-carboxamide dihydrochloride | Copanlisib dihydrochloride | Refractory hematologic malignancies | Clinical use |
Unmodified (parent compound) | Intermediate | N/A | Preclinical research tool |
The compound's enduring role in oncology drug development underscores its significance as both a functional probe for PI3K biology and a template for next-generation kinase inhibitors addressing resistance mechanisms [4] [6].
Table 3: Compound Nomenclature and Identifiers
Chemical Designation | Identifier Type | Value |
---|---|---|
Systematic IUPAC Name: 7-Methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine | CAS Registry No. | 1032570-74-3 |
Alternative Name: 8-[3-(4-Morpholinyl)propoxy]-7-methoxy-2,3-dihydro-6H-imidazo[1,2-c]quinazolin-5-amine | Molecular Formula | C₁₈H₂₅N₅O₃ |
Copanlisib Synthetic Intermediate | Molecular Weight | 359.428 g/mol |
7-Methoxy-8-[3-(morpholin-4-yl)propoxy]-2H,3H,6H-imidazo[1,2-c]quinazolin-5-imine | Storage | -20°C (anhydrous) |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3